N-(2-chlorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
Description
N-(2-chlorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives
Properties
Molecular Formula |
C22H19ClN2O3S |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide |
InChI |
InChI=1S/C22H19ClN2O3S/c1-2-15-11-12-20-17(13-15)16-7-3-6-10-21(16)29(27,28)25(20)14-22(26)24-19-9-5-4-8-18(19)23/h3-13H,2,14H2,1H3,(H,24,26) |
InChI Key |
HWJRKVRTNQBQOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the dibenzo[c,e][1,2]thiazine core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminobenzenethiol and a suitable electrophile.
Introduction of the 9-ethyl group: This step may involve alkylation reactions using ethyl halides under basic conditions.
Oxidation to form the 5,5-dioxido group: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Attachment of the acetamide moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfur atom or other functional groups.
Reduction: Reduction reactions can potentially convert the dioxido group back to a thioether.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its pharmacological properties for drug development.
Industry: Potential use in materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies involving molecular docking, biochemical assays, and cellular experiments are required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[c,e][1,2]thiazine derivatives: These compounds share the core structure and may have similar biological activities.
Phenylacetamide derivatives: Compounds with similar acetamide moieties may exhibit comparable pharmacological properties.
Uniqueness
N-(2-chlorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other related compounds.
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